molecular formula C11H22N2O B2448327 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol CAS No. 1216048-18-8

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Cat. No. B2448327
CAS RN: 1216048-18-8
M. Wt: 198.31
InChI Key: LHHBXEOFABPUQJ-UHFFFAOYSA-N
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Description

The compound “2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine” is an organic compound . It has a molecular weight of 197.32 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-methyl-1,4-diazepan-1-yl)cyclopentanamine . The InChI code is 1S/C11H23N3/c1-13-6-3-7-14(9-8-13)11-5-2-4-10(11)12/h10-11H,2-9,12H2,1H3 .


Physical And Chemical Properties Analysis

The compound “2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine” is a liquid . It has a molecular weight of 197.32 .

Scientific Research Applications

Synthesis and Biological Relevance of 1,4-Diazepines

1,4-Diazepines, which share structural similarity with the chemical "2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol," are two nitrogen-containing heterocyclic compounds notable for their wide range of biological activities. Research has extensively explored their synthesis, reactions, and biological evaluation due to their medicinal importance. These compounds exhibit significant antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities, highlighting their potential for pharmaceutical application (Rashid et al., 2019).

Jasmonic Acid and Its Derivatives

Jasmonic acid (JA) and its derivatives, including "this compound," have garnered interest in medicinal chemistry due to their origin as plant stress hormones. This review emphasizes the synthesis, usage, and biological activities of JA and its derivatives, demonstrating their potential as drugs and prodrugs. The exploration of these compounds continues to offer new therapeutic avenues in drug and nutraceutical development, underscoring their importance in ongoing research (Pirbalouti et al., 2014).

Cyclopentanone Production and Usage

Cyclopentanone, a key intermediate in the production of various chemicals including "this compound," plays a crucial role in the manufacture of fragrances like methyl dihydrojasmonate. Its utility extends to being a solvent in the electronics industry, highlighting its significance in industrial applications. This review presents a comprehensive overview of the production processes of cyclopentanone, offering insights into the practical and feasible methods for its synthesis, which is vital for the chemical and pharmaceutical industries (Sinopec Shanghai, 2011).

Safety and Hazards

The safety information for “2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine” indicates that it has GHS05 and GHS07 pictograms . The signal word is "Danger" . For more detailed safety information, you can refer to the MSDS .

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBXEOFABPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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